(7-nitroquinolin-8-yl) 3-ethoxybenzoate
Overview
Description
(7-nitroquinolin-8-yl) 3-ethoxybenzoate is a bioactive chemical compound with the molecular formula C18H14N2O5 . It is known for its unique structure, which includes a benzoic acid moiety, an ethoxy group, a nitro group, and a quinolyl ester. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of (7-nitroquinolin-8-yl) 3-ethoxybenzoate involves several steps. One common method includes the esterification of benzoic acid derivatives with quinolyl alcohols under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
(7-nitroquinolin-8-yl) 3-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolyl carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
(7-nitroquinolin-8-yl) 3-ethoxybenzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (7-nitroquinolin-8-yl) 3-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinolyl ester moiety can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
(7-nitroquinolin-8-yl) 3-ethoxybenzoate can be compared with other similar compounds such as:
Ethyl benzoate: Another ester of benzoic acid, but with different functional groups.
Methyl acetate: A simple ester with different chemical properties.
Nitrobenzene: Contains a nitro group but lacks the ester and quinolyl moieties
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Properties
CAS No. |
29002-09-3 |
---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 3-ethoxybenzoate |
InChI |
InChI=1S/C18H14N2O5/c1-2-24-14-7-3-5-13(11-14)18(21)25-17-15(20(22)23)9-8-12-6-4-10-19-16(12)17/h3-11H,2H2,1H3 |
InChI Key |
GSPLWVCWRITULV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
29002-09-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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